3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate
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Overview
Description
3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE typically involves multiple steps, starting with the formation of the thiazolidine ring This can be achieved through the reaction of a thiol with a carbonyl compound under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the phenyl group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Used as a plasticizer in sensitive applications such as toys and medical devices.
Uniqueness
3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is unique due to its combination of a thiazolidine ring, a phenyl group, and a benzoate ester. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds like dichloroanilines or DINCH.
Properties
Molecular Formula |
C17H11NO3S2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
[3-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C17H11NO3S2/c19-15-14(23-17(22)18-15)10-11-5-4-8-13(9-11)21-16(20)12-6-2-1-3-7-12/h1-10H,(H,18,19,22)/b14-10+ |
InChI Key |
NVCYPDIMHXGUSQ-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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